molecular formula C22H20N4O2 B11992124 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11992124
M. Wt: 372.4 g/mol
InChI Key: REZQDPJUZQKSIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-methylbenzyl bromide with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-methyl-1-phenyl-2-pyrazolin-5-one and malononitrile in the presence of a base such as potassium carbonate (K2CO3) to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other dihydropyrano[2,3-c]pyrazole derivatives, such as:

  • 6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct properties and potential applications.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

6-amino-3-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O2/c1-13-7-9-15(10-8-13)12-27-18-6-4-3-5-16(18)20-17(11-23)21(24)28-22-19(20)14(2)25-26-22/h3-10,20H,12,24H2,1-2H3,(H,25,26)

InChI Key

REZQDPJUZQKSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3C(=C(OC4=NNC(=C34)C)N)C#N

Origin of Product

United States

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